molecular formula C9H11BrN2O B14814034 (6-Bromo-5-cyclopropoxypyridin-2-YL)methanamine

(6-Bromo-5-cyclopropoxypyridin-2-YL)methanamine

Cat. No.: B14814034
M. Wt: 243.10 g/mol
InChI Key: PKDOWLWJVCPDIY-UHFFFAOYSA-N
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Description

(6-Bromo-5-cyclopropoxypyridin-2-YL)methanamine is a chemical compound with the molecular formula C9H11BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a cyclopropoxy group on the pyridine ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-5-cyclopropoxypyridin-2-YL)methanamine typically involves the bromination of a pyridine derivative followed by the introduction of a cyclopropoxy group. One common method is as follows:

    Bromination: The starting material, 2-methylpyridine, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-2-methylpyridine.

    Cyclopropoxylation: The brominated product is then reacted with cyclopropyl alcohol in the presence of a base like sodium hydride to introduce the cyclopropoxy group, forming 6-bromo-5-cyclopropoxypyridine.

    Amination: Finally, the cyclopropoxypyridine is treated with ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-5-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield (6-azido-5-cyclopropoxypyridin-2-YL)methanamine.

Scientific Research Applications

(6-Bromo-5-cyclopropoxypyridin-2-YL)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in receptor binding studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-5-cyclopropoxypyridin-2-YL)methanamine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the cyclopropoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromopyridin-2-yl)methanamine: Similar structure but lacks the cyclopropoxy group.

    (6-Bromo-5-methoxypyridin-2-yl)methanamine: Similar structure with a methoxy group instead of a cyclopropoxy group.

    (6-Methoxypyridin-2-yl)methanamine: Lacks the bromine atom and the cyclopropoxy group.

Uniqueness

The uniqueness of (6-Bromo-5-cyclopropoxypyridin-2-YL)methanamine lies in the combination of the bromine atom and the cyclopropoxy group on the pyridine ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

(6-bromo-5-cyclopropyloxypyridin-2-yl)methanamine

InChI

InChI=1S/C9H11BrN2O/c10-9-8(13-7-2-3-7)4-1-6(5-11)12-9/h1,4,7H,2-3,5,11H2

InChI Key

PKDOWLWJVCPDIY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)CN)Br

Origin of Product

United States

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